molecular formula C20H16N4OS3 B2803361 1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223771-47-8

1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2803361
CAS RN: 1223771-47-8
M. Wt: 424.56
InChI Key: YBPBMIJJLPFRBS-UHFFFAOYSA-N
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Description

1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C20H16N4OS3 and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The compound 1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, due to its complex structure, is part of a broader class of heterocyclic compounds that have been synthesized for various research purposes. These compounds, including thieno[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines, are prepared through multi-step synthesis processes. For instance, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were obtained through heterocyclization, followed by nucleophilic displacement and cyclocondensation steps (Davoodnia et al., 2008). Similarly, other research has focused on synthesizing novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcasing the versatility of these compounds in creating new pharmaceuticals (Nagaraju et al., 2013).

Antimicrobial Activities

A significant area of interest for these compounds is their potential antimicrobial activities. Various studies have been conducted to evaluate the antimicrobial efficacy of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives. For example, Gomha et al. (2018) elucidated the structural and antimicrobial properties of these derivatives, finding that some exhibit mild activities against microbial strains (Gomha et al., 2018). Another study by Hossain and Bhuiyan (2009) prepared thieno and furopyrimidine derivatives, screening them for antimicrobial activity to identify potential therapeutic applications (Hossain & Bhuiyan, 2009).

Structural Elucidation and Biological Activities

The synthesis of these compounds often involves structural elucidation using various spectroscopic methods to confirm their configurations. For instance, Prabhakar et al. (2016) synthesized thieno[2,3-d]pyrimidine derivatives with potent antimicrobial activity, highlighting the importance of structural analysis in the development of new drugs (Prabhakar et al., 2016). Similarly, Shawali et al. (2006) explored the synthesis and biological activity of cyclohepta[4,5]-thieno[2,3-d][1,2,4] triazolo[4,3-a]pyrimidin-5-ones, contributing to the understanding of these compounds' potential therapeutic benefits (Shawali et al., 2006).

properties

IUPAC Name

12-[(3-methylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS3/c1-13-4-2-5-14(10-13)12-28-20-22-21-19-23(11-15-6-3-8-26-15)18(25)17-16(24(19)20)7-9-27-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPBMIJJLPFRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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